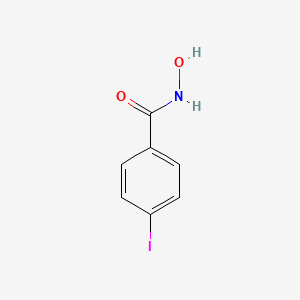

N-Hydroxy-4-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIKIQLHKIBCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-31-9 | |

| Record name | N-Hydroxy-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-4-iodobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXY-4-IODOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 4 Iodobenzamide

Classical and Contemporary Synthetic Routes to N-Hydroxy-4-iodobenzamide

The synthesis of this compound typically begins from commercially available iodinated benzoic acid derivatives. The primary transformation involves the formation of an amide bond between the carboxylic acid moiety and hydroxylamine.

The synthesis of this compound relies on several key precursors derived from 4-iodobenzoic acid. These starting materials are crucial for the eventual formation of the N-hydroxyamide functional group. The most common precursors include 4-iodobenzoic acid itself, its corresponding acid chloride, and various ester forms. lookchem.com The choice of precursor often dictates the specific reaction pathway and conditions required.

A common and direct route involves the conversion of 4-iodobenzoic acid into a more reactive intermediate, such as an acid chloride or an activated ester. 4-iodobenzoyl chloride, generated by treating 4-iodobenzoic acid with a chlorinating agent like thionyl chloride, is a highly reactive intermediate that readily couples with hydroxylamine. Alternatively, methyl or ethyl esters of 4-iodobenzoic acid can be used, typically requiring basic conditions to facilitate the reaction with hydroxylamine. lookchem.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis | Typical Follow-on Reagent |

|---|---|---|---|

| 4-Iodobenzoic acid | C₇H₅IO₂ | Primary starting material. lookchem.com | Thionyl chloride (to form acid chloride) or coupling agents |

| 4-Iodobenzoyl chloride | C₇H₄ClIO | Activated intermediate for amidation. lookchem.com | Hydroxylamine |

| Methyl 4-iodobenzoate | C₈H₇IO₂ | Stable precursor requiring activation or harsh conditions for amidation. lookchem.com | Hydroxylamine (often with a base) |

| Ethyl 4-iodobenzoate | C₉H₉IO₂ | Similar to the methyl ester, used as a stable starting material. lookchem.com | Hydroxylamine (often with a base) |

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time. For the coupling of an activated 4-iodobenzoyl species with hydroxylamine, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are commonly employed to prevent unwanted side reactions. d-nb.info

The presence of a base is often necessary to deprotonate hydroxylamine, increasing its nucleophilicity, or to scavenge acid byproducts. d-nb.info Potassium tert-butoxide is an effective base for this purpose. d-nb.info Temperature control is also critical; reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and minimize degradation of the product. acs.org The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific precursors used. Purification is typically achieved through recrystallization or column chromatography.

Table 2: Illustrative Reaction Condition Optimization

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Starting Material | 4-Iodobenzoyl chloride | Methyl 4-iodobenzoate | 4-Iodobenzoic acid | Varying reactivity and cost of precursors. |

| Solvent | Dichloromethane (DCM) | Methanol | Tetrahydrofuran (THF) | Solubility of reagents and intermediates. d-nb.info |

| Base | Pyridine | Sodium Methoxide | Potassium tert-butoxide | Base strength and compatibility with reagents. d-nb.info |

| Temperature | 0 °C to Room Temp | Reflux | -10 °C to Room Temp | Controlling reaction rate and minimizing side products. nih.gov |

| Typical Yield | High | Moderate | Moderate-High | Yield is dependent on the combination of all parameters. |

Derivatization Strategies for this compound Analogues

This compound is a versatile scaffold for generating analogues with diverse properties. Derivatization can be targeted at two primary sites: the N-hydroxamic acid functionality and the iodinated phenyl ring.

The hydroxamic acid moiety (-CONHOH) is a key functional group, often responsible for the biological activity of this class of compounds through metal chelation. researchgate.net Modifications at this site can modulate activity, selectivity, and pharmacokinetic properties. Strategies include N-alkylation or N-arylation of the hydroxamic acid nitrogen. nih.gov

For instance, substituting the hydroxyl group with an O-alkyl or O-aryl group (e.g., N-benzyloxybenzamides) can serve as a protecting group strategy or lead to compounds with different biological profiles. wiley.com The synthesis of N-substituted analogs often involves reacting the parent hydroxamic acid with an appropriate alkyl or aryl halide under basic conditions. Such modifications have been shown in related structures, like suberoylanilide hydroxamic acid (SAHA), to reduce inhibitory potency but potentially increase isoform selectivity for enzymes like histone deacetylases (HDACs). nih.gov

The iodinated phenyl ring offers a prime location for introducing structural diversity. The iodine atom itself is an electron-withdrawing group via induction, yet it is also an ortho-, para-director in electrophilic aromatic substitution reactions due to resonance effects from its lone pairs. libretexts.orgwikipedia.org This deactivates the ring toward electrophilic attack compared to benzene (B151609), but any substitution that does occur is directed to the positions ortho to the iodine. masterorganicchemistry.com

More significantly, the iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For example:

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines can form new C-N bonds.

Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating libraries of structurally diverse small molecules for biological screening. rsc.org this compound is an ideal starting point for DOS approaches due to its two distinct points of functionalization.

A DOS strategy could involve a multi-step sequence where a common precursor, like 4-iodobenzoic acid, is used to generate the N-hydroxybenzamide core. rsc.org Subsequently, the library can be expanded by:

Parallel modification of the hydroxamic acid: A subset of the core molecules can be reacted with a variety of alkylating or acylating agents to modify the N-OH group.

Parallel modification of the phenyl ring: Another subset can undergo various palladium-catalyzed cross-coupling reactions to replace the iodine atom with a library of different functional groups. rsc.org

This approach allows for the efficient construction of a matrix of compounds where both the "head" (hydroxamic acid) and "tail" (phenyl ring substituent) are varied, which is highly valuable for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Advanced Synthetic Approaches Utilizing this compound

This compound serves as a valuable building block in organic synthesis, primarily due to its dual functionality. lookchem.com The hydroxamic acid group can be engaged in various reactions, while the iodo-substituent on the aromatic ring acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formations, particularly through transition-metal-catalyzed cross-coupling reactions. smolecule.com

Catalytic Methods in this compound Derivatization

The derivatization of this compound can be approached through catalytic modifications of its hydroxamic acid functional group. While the literature extensively covers the reactions at the iodo-position, the hydroxamic acid offers distinct reactive sites. Catalytic methods can be employed for selective O-acylation, O-alkylation, or other modifications. For instance, the hydroxyl group can be targeted for derivatization to enhance or alter the molecule's properties. This compound is recognized as a hydroxamic acid used in organic synthesis for creating alkenylations, carboxylates, and amides. biosynth.comcymitquimica.com The activated hydroxamic acid can undergo reductive elimination to yield an amine group. cymitquimica.com

Cross-Coupling Reactions Involving the Iodo-Substituent

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions. smolecule.com This reactivity allows for the introduction of diverse structural motifs onto the benzamide (B126) core. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, positioning iodo-substituted compounds like this compound as highly reactive partners. nrochemistry.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide, forming a new carbon-carbon bond. For iodobenzamides, this reaction is a powerful tool for synthesizing biaryl compounds. beilstein-journals.orgbeilstein-journals.org While specific examples using this compound as the substrate are not prevalent in readily available literature, the successful coupling of related iodobenzamides and N-acyl/benzyl benzamides demonstrates the viability of this transformation. beilstein-journals.orgresearchgate.net The reaction typically employs a palladium catalyst, a base such as potassium phosphate, and an arylboronic acid. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgwikidoc.org This method is fundamental for the synthesis of arylalkynes. The reaction proceeds under mild, basic conditions, often using an amine as both the base and solvent. nrochemistry.comwikidoc.org The high reactivity of the C-I bond makes this compound an ideal candidate for this transformation, enabling the introduction of various alkynyl groups. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. nih.goveie.gr This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene. The reaction of o-iodobenzamides with alkynes has been shown to proceed via a cascade involving Sonogashira coupling followed by a Heck-type cyclization. researchgate.net This highlights the utility of the iodobenzamide scaffold in complex, multi-step, one-pot procedures.

The following table summarizes representative conditions for these cross-coupling reactions as applied to related aryl iodides, illustrating the potential pathways for derivatizing this compound.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | N-Ac/Bn Benzamide | Arylboronic Acids | NHC-Palladacycle (3 mol%) | K₃PO₄, Toluene, 90°C, 24h | Biaryl Ketones |

| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine, THF, rt, 3h | Aryl Alkynes |

| Heck Reaction | o-Iodobenzamide | Alkyne | Pd-catalyst | Base, Solvent | Alkylidene-phenanthridinones |

Applications of Hypervalent Iodine Chemistry in this compound Contexts

Hypervalent iodine compounds are reagents that possess an iodine atom in a formal oxidation state higher than the usual -1. cardiff.ac.uk These reagents, particularly iodine(III) and iodine(V) species, have become popular in organic synthesis as mild, selective, and environmentally benign oxidants, often serving as alternatives to heavy metal-based reagents. nsf.govresearchgate.netrsc.org Iodoarenes, such as this compound, are common precursors for the synthesis of these powerful reagents. beilstein-journals.org

The synthesis of hypervalent iodine reagents from iodobenzamide precursors typically involves the oxidation of the iodine center.

Formation of Iodine(III) Reagents: A common method to access iodine(III) species is through the direct chlorination of an iodoarene. nih.gov Reacting this compound with chlorine gas would be expected to produce the corresponding (dichloroiodo) derivative, a versatile hypervalent iodine(III) reagent. nih.gov

Formation of Iodine(V) Reagents: More powerful iodine(V) oxidants can be prepared from iodoarenes using strong oxidizing agents. The oxidation of 2-iodobenzamides with reagents like potassium bromate (B103136) (KBrO₃) or Oxone® is a documented method for producing cyclic iodine(V) reagents, which are analogs of the well-known 2-Iodoxybenzoic acid (IBX). beilstein-journals.orgresearchgate.net These transformations showcase the utility of the iodobenzamide scaffold in generating catalysts and reagents for oxidative processes. rsc.org

The table below outlines the transformations used to convert iodobenzamides into hypervalent iodine reagents.

| Precursor Type | Oxidizing Agent | Reagent Class Formed | Typical Application |

|---|---|---|---|

| Iodoarene | Cl₂ | ArICl₂ (Iodine-III) | Chlorinating Agent |

| 2-Iodobenzamide | KBrO₃ or Oxone® | Benziodazole oxide (Iodine-V) | Selective Oxidation of Alcohols/Sulfides |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity in N-Hydroxy-4-iodobenzamide and Analogues

The biological activity of this compound is intrinsically linked to its core components: the hydroxamic acid group (-CONHOH), the benzene (B151609) ring, and the iodine substituent at the para-position. As a class, N-hydroxybenzamides are recognized as potent histone deacetylase (HDAC) inhibitors. nih.govnih.gov The hydroxamic acid moiety is a key pharmacophore, acting as a zinc-binding group (ZBG) that chelates the Zn2+ ion in the active site of HDAC enzymes, which is crucial for their inhibition. nih.gov

Structure-activity relationship (SAR) studies on various N-hydroxybenzamide and N-hydroxypropenamide derivatives have provided insights into the roles of different structural components. For instance, in a series of novel N-hydroxybenzamides incorporating quinazolin-4(3H)-ones, the N-hydroxypropenamide analogues were generally found to be more potent than the N-hydroxybenzamide analogues in terms of both HDAC inhibition and cytotoxicity. nih.gov This suggests that the linker connecting the zinc-binding group to the capping group plays a significant role in the molecule's activity.

The "capping group," which in the case of this compound is the 4-iodophenyl group, is critical for interacting with the amino acid residues at the rim of the HDAC active site tunnel. The nature of this capping group can influence the compound's selectivity for different HDAC isoforms. nih.gov Studies on related iodobenzamides for melanoma imaging have shown that the position of the iodine atom (ortho, meta, or para) significantly affects the compound's lipophilicity, metabolism, and pharmacokinetic profile, which in turn influences its biological distribution and target accumulation. nih.gov For example, in a study of N-(N'-dialkylaminoethylene)-[123I]iodobenzamide derivatives, the ortho-iodinated analogue demonstrated the highest tumor uptake at earlier time points compared to its para-iodinated counterpart. nih.gov

Furthermore, modifications to the linker region between the capping group and the zinc-binding group have been shown to be critical. In a study of salicylanilides, which share some structural similarities with hydroxybenzamides, even minor changes like reversing the amide linkage or replacing it with an ester or urea (B33335) group led to a complete loss of activity. researchgate.net This highlights the precise spatial and electronic requirements for effective biological interaction.

The following table summarizes the key structural components of N-hydroxybenzamide-based HDAC inhibitors and their general roles in biological activity, which can be extrapolated to understand this compound.

| Structural Component | General Function in HDAC Inhibition | Reference |

| Hydroxamic Acid (-CONHOH) | Zinc-Binding Group (ZBG); chelates the Zn2+ ion in the HDAC active site. | nih.gov |

| Aromatic Ring (Benzene) | Serves as a scaffold and part of the linker region. | nih.gov |

| Capping Group (e.g., 4-iodophenyl) | Interacts with surface residues of the enzyme; influences potency and isoform selectivity. | nih.gov |

| Linker | Connects the ZBG and the capping group; its length and rigidity affect binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency. taylorfrancis.com

While no QSAR studies have been published focusing exclusively on this compound, numerous studies on related benzamide (B126) and hydroxamic acid derivatives, particularly as HDAC inhibitors, illustrate the applicability of this approach. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.net The model suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition, a finding that is relevant to the lipophilic nature of the iodine atom in this compound. The same study also indicated that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative influence. researchgate.net

Another QSAR study on 2-hydroxybenzamide derivatives with antimicrobial activity established statistically significant correlations using various molecular descriptors. researchgate.net Such models typically use descriptors related to electronic properties, steric effects, and lipophilicity to build a predictive equation. The general form of a QSAR model is:

Biological Activity = f(Molecular Descriptors) + error wikipedia.org

The table below presents hypothetical descriptors that would be relevant in a QSAR study of this compound analogues and their potential influence on biological activity, based on findings from related compound classes.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ), Atomic charges | The electron-withdrawing nature of iodine can influence the acidity of the hydroxamic acid proton, affecting zinc binding. |

| Steric | Molar refractivity (MR), van der Waals volume | The size of the iodine atom and other substituents on the phenyl ring can affect binding pocket fit. |

| Hydrophobic | Partition coefficient (logP) | Increased lipophilicity can enhance membrane permeability but may also lead to non-specific binding. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule, which can be important for receptor interaction. |

The development of robust QSAR models for this compound derivatives would require a dataset of analogues with systematically varied substituents on the phenyl ring and modifications to the hydroxamic acid group, along with their experimentally determined biological activities. Such models would be invaluable for guiding the synthesis of more potent and selective compounds.

Computational Approaches in Molecular Design of this compound Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. tandfonline.com This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries for potential new drug candidates. For this compound and its analogues, docking studies are primarily focused on their interaction with the active site of HDACs.

Docking simulations of various hydroxamic acid-based HDAC inhibitors consistently show the hydroxamic acid group coordinating with the zinc ion at the bottom of the catalytic tunnel. nih.gov The phenyl ring and its substituents, such as the iodine in this compound, extend towards the surface of the enzyme, where they can form hydrophobic and van der Waals interactions with the amino acid residues lining the pocket. nih.gov A docking study on novel N-hydroxybenzamides incorporating quinazolin-4(3H)-ones found that the binding energy computed from docking had a high correlation with the experimentally observed biological activity. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the protein-ligand complex over time. This provides insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding. tandfonline.com For instance, MD simulations of a benzamide inhibitor with the α-subunit of tryptophan synthase from Mycobacterium tuberculosis confirmed that the ligand remained stably bound within the active pocket throughout the simulation. tandfonline.com

The following table details the key amino acid residues in the HDAC2 active site that are likely to interact with a ligand like this compound, based on docking studies of similar inhibitors.

| Interacting Residue(s) | Type of Interaction | Ligand Moiety Involved | Reference |

| His145, His146, His183, Tyr308 | Coordination/H-bonding | Hydroxamic acid with Zn2+ | nih.gov |

| Gly154, Phe155, Phe210 | H-bonding, π-π stacking | Linker and Capping Group | nih.gov |

| Hydrophobic pocket residues | van der Waals/hydrophobic | Capping Group (iodophenyl) | nih.gov |

The design of novel compounds based on the this compound scaffold utilizes both ligand-based and structure-based approaches.

Ligand-based design is employed when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest. Pharmacophore modeling is a common ligand-based technique where the essential steric and electronic features required for biological activity are identified from a set of active compounds. A study on aminophenyl benzamide HDAC inhibitors developed a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net This model was then used to build a 3D-QSAR model to predict the activity of new compounds.

Structure-based design , on the other hand, relies on the known 3D structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. tandfonline.com With the crystal structures of several HDAC isoforms available, structure-based design is a powerful tool for developing selective inhibitors. This approach allows for the rational design of ligands that can fit optimally into the active site and make specific, favorable interactions with the protein. For example, the design of tetrahydro-β-carboline based HDAC inhibitors involved attaching a hydroxamic acid group and an aliphatic linker to a novel scaffold, with molecular docking used to rationalize the binding affinity for HDAC1. rsc.org

Both paradigms can be integrated to enhance the drug design process. For example, docking known ligands into a protein structure can help validate the binding mode and refine pharmacophore models.

Impact of Stereochemistry on this compound's Interactions

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. However, stereochemistry becomes a critical factor in the design and activity of its more complex analogues where chiral centers are introduced. nih.gov

The biological environment, including enzymes and receptors, is inherently chiral. Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug molecule can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.gov One isomer may fit perfectly into a binding site, while its mirror image may bind weakly or not at all.

In the context of HDAC inhibitors, the introduction of chiral centers, often in the linker or capping group, is a common strategy to improve potency and selectivity. rsc.orgresearchgate.net For example, a study on chiral heterocyclic hydroxamic acid derivatives designed as HDAC8 inhibitors used a structure-based approach to design and dock 52 chiral compounds, highlighting the importance of the three-dimensional arrangement of the molecule for effective binding. researchgate.net Another study on tetrahydro-β-carboline based HDAC inhibitors explicitly adjusted the chirality of two stereocenters in the scaffold to analyze the structure-activity relationship. rsc.org

Research on benzamide derivatives for other targets has also demonstrated the profound impact of stereochemistry. For benzamides derived from secondary amines, the conformational equilibria of the amide C-N bond can differ, leading to opposite signs in circular dichroism spectra, which can be used to determine the absolute configuration. researchgate.net This conformational difference can directly impact how the molecule presents its pharmacophoric features to a receptor.

Therefore, while this compound is achiral, any drug design campaign that uses it as a starting scaffold must consider the stereochemical consequences of adding chiral moieties. The synthesis of stereochemically pure analogues and the evaluation of their individual biological activities are essential steps in optimizing lead compounds. mdpi.com

Mechanistic Investigations of Biological Interactions in Research Models

N-Hydroxy-4-iodobenzamide as a Histone Deacetylase (HDAC) Inhibitor

The N-hydroxybenzamide scaffold is a well-recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors. The hydroxamic acid group (-CONHOH) is a classic zinc-binding group, capable of chelating the zinc ion within the active site of zinc-dependent HDAC enzymes, thereby inhibiting their function. While numerous derivatives of N-hydroxybenzamide have been synthesized and evaluated for HDAC inhibition, specific research detailing the activity of this compound is limited in publicly available literature.

There is a lack of specific data in published research literature detailing the pan-HDAC inhibition profile or the isoform selectivity of this compound. Studies on structurally related compounds, such as acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, have identified potent and selective inhibitors of specific HDAC isoforms, notably HDAC6 nih.gov. However, without direct enzymatic assays for this compound, its potency against the different classes of HDACs (Class I, IIa, IIb, and IV) and its selectivity for specific isoforms remain uncharacterized.

HDAC inhibitors modulate gene expression epigenetically by preventing the removal of acetyl groups from lysine residues on histone tails. This action maintains a state of histone hyperacetylation, which leads to a more relaxed, open chromatin structure (euchromatin). Such a conformation allows transcription factors and machinery to access DNA more readily, generally resulting in increased gene transcription.

While this is the established mechanism for HDAC inhibitors, specific studies demonstrating the epigenetic modulating effects of this compound in cellular models have not been identified in comprehensive literature searches. Research into the broader field of epigenetics has shown that such modifications are crucial in various biological processes, including cell development and disease nih.govnih.gov.

The consequence of epigenetic modulation by HDAC inhibitors is a change in the expression of a multitude of genes, which can, in turn, affect cellular processes like the cell cycle, differentiation, and apoptosis. The dynamic nature of chromatin—its condensation and relaxation—is fundamental to gene regulation nih.gov. An HDAC inhibitor would be expected to induce a more open and transcriptionally active chromatin state. However, specific investigations into the global or targeted effects of this compound on gene expression profiles or chromatin dynamics in any research system are not presently available in the scientific literature.

Other Enzymatic and Protein Target Interactions of this compound

Beyond HDACs, the potential for this compound to interact with other enzymes or protein targets remains an area for investigation.

Based on available research, there are no specific studies that have investigated the inhibitory activity of this compound against other classes of enzymes, such as proteases or carbonic anhydrases. The evaluation of off-target effects is a critical component of drug discovery, but data for this particular compound is absent.

Research has been conducted on compounds containing the 4-iodobenzamide scaffold for their receptor binding properties. For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a structurally different derivative, has been characterized as a high-affinity ligand for both sigma-1 and sigma-2 receptors nih.gov. Another distinct compound, known as Iodobenzamide (IBZM), functions as a dopamine (B1211576) D2 receptor antagonist wikipedia.org. It is crucial to note that these compounds are not this compound and possess significantly different substitutions on the amide nitrogen. Currently, there are no published receptor binding studies specifically for this compound.

Quorum Sensing Inhibition and Antibiofilm Activities in Microbial Models

While direct studies on this compound's effects on quorum sensing (QS) and biofilm formation are not extensively documented, its chemical structure as a hydroxamic acid derivative suggests a potential role as a histone deacetylase (HDAC) inhibitor. This class of compounds has been shown to influence bacterial virulence and biofilm development.

Research into selective HDAC6 inhibitors has demonstrated an interference with biofilm formation and the modulation of virulence factors in Pseudomonas aeruginosa. Evidence from these studies points to the involvement of QS pathways, with the differential regulation of specific genes such as rhlI. This suggests that by inhibiting HDACs, it may be possible to disrupt the signaling cascades that govern bacterial communication and community behavior.

Furthermore, other compounds containing a hydroxamic acid moiety, such as phenylalanine derivatives, have been identified as potent inhibitors of quorum sensing. These findings support the hypothesis that the hydroxamic acid group in this compound could be a key pharmacophore for interacting with components of bacterial QS systems. The inhibition of these systems can lead to a reduction in the production of virulence factors and a decreased ability of bacteria to form biofilms, which are critical for their survival and pathogenicity.

Cellular Responses to this compound in Preclinical Research

The investigation of this compound in preclinical cancer research has been largely informed by its identity as a potential histone deacetylase inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, this compound may alter the acetylation status of histones and other proteins, leading to changes in gene transcription and subsequent cellular responses.

In Vitro Antiproliferative Activity in Cell Line Models

The antiproliferative effects of this compound are a key area of investigation. As an HDAC inhibitor, it is postulated to induce cell cycle arrest and apoptosis in cancer cells. The hydroxamic acid group is critical for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet comprehensively available in the public domain, research on structurally related compounds provides valuable insights. For instance, N-hydroxy-4-(1H-indol-3-yl)butanamide, which also contains a hydroxamic acid functional group, has demonstrated potent antiproliferative activities against various cancer cell lines. This compound has been shown to be a potent inhibitor of HDAC2 and HDAC3. The antiproliferative assays indicated that hematologic cell lines were more sensitive to this compound than solid tumor cell lines.

The data for the antiproliferative activity of a related compound, N-hydroxy-4-(1H-indol-3-yl)butanamide, is presented below:

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic lymphoma | Data not specified |

| K562 | Chronic myelogenous leukemia | Data not specified |

| MDA-MB-231 | Breast adenocarcinoma | Data not specified |

| PC-3 | Prostate adenocarcinoma | Data not specified |

This table is based on the reported sensitivity of cell lines to the related compound N-hydroxy-4-(1H-indol-3-yl)butanamide and is for illustrative purposes. Specific IC50 values for this compound are a subject for ongoing research.

Modulation of Cellular Signaling Pathways

The primary mechanism by which this compound is thought to exert its effects is through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes. This can reactivate tumor suppressor genes, leading to the inhibition of cancer cell growth and survival.

Beyond histone acetylation, HDAC inhibitors are known to affect the acetylation status of a multitude of non-histone proteins involved in key cellular signaling pathways. These include proteins that regulate cell cycle progression, apoptosis, and DNA damage repair. For example, the acetylation of p53, a critical tumor suppressor protein, can be increased by HDAC inhibitors, enhancing its stability and transcriptional activity. This leads to the induction of p21, a cyclin-dependent kinase inhibitor that causes cell cycle arrest.

The modulation of these pathways by this compound likely contributes to its observed antiproliferative effects. The precise signaling cascades affected and the downstream consequences are areas of active investigation.

Induction of Specific Phenotypes in Research Cell Cultures

The cellular phenotypes induced by this compound in research cell cultures are consistent with the effects of other known HDAC inhibitors. These compounds are well-documented to induce a range of cellular responses that are detrimental to cancer cells.

One of the most prominent induced phenotypes is cell cycle arrest . By upregulating the expression of cell cycle inhibitors like p21, this compound can halt the progression of cancer cells through the cell cycle, typically at the G1/S or G2/M checkpoints. This prevents the cells from dividing and proliferating.

Another critical phenotype is the induction of apoptosis , or programmed cell death. HDAC inhibitors can trigger both the intrinsic and extrinsic apoptotic pathways. This can occur through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The accumulation of DNA damage due to the altered expression of repair enzymes can also contribute to the initiation of apoptosis.

Furthermore, treatment with HDAC inhibitors can lead to cellular differentiation . In some cancer types, such as leukemias, these compounds can induce malignant cells to differentiate into mature, non-proliferating cells. This represents a potential therapeutic strategy to reverse the cancerous phenotype.

The specific phenotypes induced by this compound are likely to be cell-type dependent and influenced by the specific genetic and epigenetic landscape of the cancer cells under investigation.

Applications in Advanced Research Tools and Methodologies

Radiochemical Synthesis and Preclinical Imaging Applications

The core structure of N-Hydroxy-4-iodobenzamide is foundational to a class of molecules known as benzamides, which are widely explored as radiotracers. These agents are designed to target specific biological markers, such as melanin (B1238610) in melanoma or sigma receptors in various cancers and neurological disorders, enabling their visualization through non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The incorporation of a radionuclide into the benzamide (B126) structure is a critical step in creating an imaging agent. The choice of isotope depends on the intended application, with different isotopes of iodine and the positron-emitter Gallium-68 being common choices.

Radioiodination (Iodine-123, Iodine-125, Iodine-131) : The presence of an iodine atom in this compound makes it and its analogues suitable for radioiodination via isotopic exchange or by introducing the radioisotope into a precursor molecule. nih.gov Iodine isotopes are versatile: Iodine-123 (¹²³I) is used for SPECT imaging, Iodine-125 (¹²⁵I) is suitable for preclinical research and in vitro assays, and Iodine-131 (¹³¹I) can be used for both imaging and targeted radionuclide therapy. snmjournals.orgwikipedia.org Common methods for radioiodination include:

Electrophilic Substitution : This method uses an oxidizing agent, such as N-chlorosuccinimide (NCS), to generate an electrophilic form of radioiodine that reacts with an activated aromatic ring on a precursor molecule. nih.gov

Nucleophilic Substitution : Halogen exchange reactions, often catalyzed by copper salts, can replace a different halogen or a leaving group on the benzamide analogue with a radioiodide anion. nih.gov

Gallium-68 Labeling : For PET imaging, Gallium-68 (⁶⁸Ga) is a convenient generator-produced radionuclide. snmjournals.orgnih.gov To be labeled with ⁶⁸Ga, a benzamide analogue must first be conjugated to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). snmjournals.orgnih.gov The chelator firmly binds the Ga³⁺ ion, and the entire complex is then directed to its biological target by the benzamide portion of the molecule. nih.gov This strategy has been used to develop ⁶⁸Ga-labeled benzamide derivatives for imaging melanoma. nih.gov However, research suggests that the addition of a bulky chelator can sometimes interfere with the binding of small molecules like benzamides to their targets. snmjournals.org

| Radionuclide | Imaging Modality | Labeling Method | Key Considerations |

|---|---|---|---|

| Iodine-123 (¹²³I) | SPECT | Electrophilic/Nucleophilic Substitution |

|

| Iodine-125 (¹²⁵I) | Preclinical/In Vitro | Electrophilic/Nucleophilic Substitution |

|

| Iodine-131 (¹³¹I) | SPECT / Therapy | Electrophilic/Nucleophilic Substitution |

|

| Gallium-68 (⁶⁸Ga) | PET | Chelation (e.g., via DOTA) |

|

Before a new radiotracer can be considered for clinical use, it must undergo rigorous preclinical evaluation in animal models to establish its biological properties. mdpi.comiaea.org This process typically involves in vitro studies followed by in vivo imaging and biodistribution analysis. mdpi.com

In Vitro Studies : The initial validation step involves cell-based assays. For instance, a benzamide derivative designed to target melanoma would be tested on melanoma cell lines that express melanin (e.g., B16F10 cells). nih.gov These studies measure the tracer's uptake and specificity, confirming that it binds to its intended target. nih.gov

In Vivo Biodistribution : Animal models, often mice bearing tumor xenografts, are used to study how the radiotracer distributes throughout the body over time. nih.gov After injecting the tracer, researchers measure its concentration in various organs and the tumor at different time points. nih.gov The goal is to see high uptake and retention in the target tissue (the tumor) and rapid clearance from non-target tissues like blood, muscle, and other organs. snmjournals.orgnih.gov This ensures a good target-to-background ratio, which is essential for clear imaging. nih.gov

Small Animal Imaging : Techniques like micro-PET or micro-SPECT allow for non-invasive, longitudinal imaging of the radiotracer's distribution in the same animal over time. researchgate.net This provides valuable quantitative data on the tracer's pharmacokinetics and its ability to visualize the target. nih.govresearchgate.net

| Organ | Uptake at 4 hours (%ID/g) | Uptake at 24 hours (%ID/g) |

|---|---|---|

| Blood | 0.35 | 0.03 |

| Liver | 1.10 | 0.29 |

| Kidney | 0.57 | 0.14 |

| Muscle | 0.14 | 0.03 |

| Tumor (Melanoma) | 8.82 | 5.91 |

The benzamide scaffold has been successfully exploited to develop radiotracers for two key targets in oncology and neuroscience: melanin and sigma receptors.

Melanin-Targeted Imaging : Most malignant melanomas produce melanin, a pigment that can be specifically targeted for imaging and therapy. mdpi.comnih.gov Benzamide derivatives show a high affinity for melanin. nih.gov Numerous radioiodinated benzamides and related structures like nicotinamides have been developed and evaluated in preclinical models. For example, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-[¹³¹I]iodo-2-methoxy-benzamide ([¹³¹I]MIP-1145) demonstrated high and sustained uptake in melanin-positive melanoma xenografts in mice. snmjournals.org Similarly, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide has shown high tumor uptake and rapid clearance from the body, making it a promising candidate for melanoma imaging. snmjournals.org

Sigma-Receptor-Targeted Imaging : Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are overexpressed in a variety of tumors, including breast, lung, and prostate cancer, and are also implicated in neurodegenerative diseases. rsc.org This makes them attractive targets for developing diagnostic imaging agents. Iodobenzamide analogues have been synthesized and evaluated as potential SPECT and PET ligands for sigma receptors. nih.gov The development of these tracers aims to provide tools for cancer diagnosis and for studying the role of sigma receptors in the brain. rsc.org

This compound as a Biochemical Probe

Beyond imaging, the this compound structure can be adapted to create chemical probes for identifying protein targets and mapping their interactions within the complex environment of the cell. This field, known as chemical proteomics, uses small molecules to understand protein function and drug action. stanford.edu

Affinity-based probes are powerful tools designed to bind to a specific protein target and report on that interaction. rsc.org A fully functional probe typically contains three key components: a ligand for selective binding, a reactive group for covalent attachment, and a reporter group for detection and enrichment. frontiersin.org

The this compound scaffold is a candidate for such probes. The benzamide portion can serve as the ligand, providing affinity for a target protein. The core structure can be chemically modified to incorporate:

A Photoreactive Group : Groups like diazirines or benzophenones can be added to the molecule. nih.govunimi.it When exposed to UV light, these groups become highly reactive and form a covalent bond with the nearest amino acid residues of the target protein, permanently linking the probe to its target. nih.gov

A Reporter Handle : A small, bioorthogonal tag, such as a terminal alkyne or an azide, is also included in the probe's structure. nih.gov This handle does not interfere with the cell's natural biochemistry but can be used for "click chemistry," a highly efficient reaction that attaches a reporter molecule (like biotin for affinity purification or a fluorophore for visualization) to the probe after it has bound to its target protein. nih.govresearchgate.net

While specific photoaffinity probes derived directly from this compound are not extensively documented, the design principles have been applied to other benzamide-based molecules, such as those targeting histone deacetylases (HDACs). nih.gov

Once an affinity probe is synthesized, it can be used in chemical proteomics experiments to identify the cellular targets of a compound. The general workflow is as follows:

The probe is incubated with a complex biological sample, such as a cell lysate or live cells. stanford.edu

Photocrosslinking is initiated with UV light to covalently attach the probe to its binding partners.

The reporter handle (e.g., an alkyne) is used to click on a biotin tag.

The cell lysate is then passed over a resin coated with streptavidin, which has an extremely high affinity for biotin. This step isolates the probe-biotin complex along with its covalently attached target proteins.

The captured proteins are identified using mass spectrometry. stanford.edu

This powerful technique allows researchers to move beyond a single, known target and identify the full spectrum of proteins that a molecule interacts with in the proteome. This is crucial for understanding a drug's mechanism of action, identifying potential off-target effects, and discovering new therapeutic targets. stanford.edu The benzamide scaffold, due to its versatility and presence in many bioactive molecules, is a valuable starting point for developing such probes to explore complex biological systems. nih.gov

Role as Derivatization Reagents in Analytical Chemistry

In the field of analytical chemistry, particularly in the realms of metabolomics and lipidomics, the detection and characterization of molecules at low concentrations present a significant challenge. Chemical derivatization is a key strategy employed to overcome these limitations. This process involves the chemical modification of an analyte to enhance its physicochemical properties, thereby improving its detectability and the information that can be obtained from it. This compound, a compound featuring a hydroxamic acid functional group and an iodine atom on a benzene (B151609) ring, possesses the chemical characteristics of a potential derivatization reagent for advanced analytical methodologies.

Enhancement of Mass Spectrometry-Based Metabolomics and Lipidomics

Mass spectrometry (MS) has become an indispensable tool in metabolomics and lipidomics for the comprehensive analysis of small molecules in biological systems. However, the vast chemical diversity and wide dynamic range of metabolites and lipids can hinder their effective analysis. Derivatization with reagents like this compound can address these challenges by targeting specific functional groups, thereby improving the ionization efficiency and chromatographic separation of the analytes.

The hydroxamic acid moiety (-CONHOH) of this compound can potentially react with various functional groups present in metabolites and lipids, such as carboxylic acids, aldehydes, and ketones. This reaction would introduce the iodo-phenyl group onto the target molecule. The presence of the iodine atom, with its unique isotopic pattern, can facilitate the identification of derivatized compounds in complex biological matrices.

Table 1: Potential Functional Group Targets for this compound Derivatization in Metabolomics and Lipidomics

| Functional Group | Class of Molecules | Potential Benefit of Derivatization |

| Carboxylic Acids | Fatty Acids, Amino Acids, Organic Acids | Improved ionization efficiency, enhanced chromatographic retention |

| Aldehydes & Ketones | Steroids, Sugars, Oxidized Lipids | Increased chemical stability, introduction of a readily ionizable tag |

Improvement of Analytical Sensitivity and Structural Characterization

A primary goal of chemical derivatization in mass spectrometry is to enhance the analytical sensitivity, allowing for the detection of low-abundance molecules. The introduction of a chemical tag via derivatization can significantly improve the ionization efficiency of an analyte, leading to a stronger signal in the mass spectrometer. The aromatic ring of this compound can enhance the ionization of derivatized molecules, particularly in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry.

Furthermore, the fragmentation pattern of a derivatized molecule in tandem mass spectrometry (MS/MS) can provide valuable structural information. The predictable fragmentation of the derivatization tag can aid in the identification and structural elucidation of unknown metabolites and lipids. The presence of the heavy iodine atom in derivatives of this compound would result in a characteristic isotopic signature, which can be a powerful tool for distinguishing derivatized analytes from the background matrix and for confirming the presence of the tag.

Table 2: Predicted Mass Spectrometric Properties of this compound Derivatives

| Property | Predicted Characteristic | Analytical Advantage |

| Ionization | Enhanced proton affinity due to the benzamide structure | Increased signal intensity and lower limits of detection |

| Isotopic Signature | Presence of iodine (¹²⁷I) provides a unique mass defect | Facile identification of derivatized species in complex mixtures |

| MS/MS Fragmentation | Predictable fragmentation of the iodo-benzamide moiety | Aids in the structural characterization of the original analyte |

While direct and extensive research on the application of this compound as a derivatization reagent in metabolomics and lipidomics is not widely documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The principles of chemical derivatization in mass spectrometry support the hypothesis that this compound could serve as a valuable tool for enhancing the sensitivity and structural characterization of a wide range of biologically important molecules. Further research is warranted to explore and validate the utility of this compound in these advanced analytical methodologies.

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets for N-Hydroxy-4-iodobenzamide in Biological Systems

The hydroxamic acid functional group, -C(=O)NHOH, is a well-established zinc-binding group, which allows it and its derivatives to act as potent inhibitors of metalloenzymes. wordpress.comjournalagent.com This inherent property of the this compound scaffold suggests a range of potential molecular targets that warrant investigation. Future research will likely focus on systematically screening this compound and its analogs against various families of metalloenzymes to uncover novel biological activities.

A primary area of exploration is the family of Histone Deacetylases (HDACs) . HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. wikipedia.org Their dysregulation is implicated in numerous cancers and other diseases. Several hydroxamic acid-containing molecules are already known to be potent HDAC inhibitors. wikipedia.orgwikipedia.org For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors. nih.govresearchgate.net Given that this compound shares the core N-hydroxybenzamide structure, it represents a promising starting point for developing novel HDAC inhibitors.

Another important class of targets includes Matrix Metalloproteinases (MMPs) , which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. journalagent.com The misregulation of MMPs is associated with diseases like arthritis and cancer. wordpress.com The ability of hydroxamic acids to chelate the catalytic zinc ion makes them effective MMP inhibitors. wordpress.com

Furthermore, research on related benzohydroxamic acids has revealed potent inhibitory activity against other metalloenzymes such as tyrosinase , a key enzyme in melanin (B1238610) synthesis, and urease , a nickel-containing enzyme. wordpress.comnih.gov Benzohydroxamic acid has been identified as one of the most potent tyrosinase inhibitors, suggesting that this compound could be explored for applications in hyperpigmentation disorders. nih.gov Derivatives of benzohydroxamic acid have also shown specific antiviral activity against the Hepatitis C virus (HCV), indicating that host cell metalloenzymes could be potential targets. nih.gov

A summary of potential molecular targets for this compound and its derivatives is presented below.

| Target Class | Specific Examples | Rationale for Investigation |

| Histone Deacetylases (HDACs) | HDAC2, HDAC3, HDAC6 | The N-hydroxybenzamide scaffold is a known pharmacophore for HDAC inhibition. nih.govnih.gov |

| Matrix Metalloproteinases (MMPs) | Various MMP subtypes | The hydroxamic acid moiety is a strong zinc-chelating group, essential for inhibiting these zinc-dependent enzymes. wordpress.comjournalagent.com |

| Tyrosinase | Mushroom and Mammalian Tyrosinase | The parent compound, benzohydroxamic acid, is a highly potent tyrosinase inhibitor. nih.gov |

| Urease | Bacterial Urease | Hydroxamic acids are known to be potent inhibitors of this nickel-containing enzyme. wordpress.com |

| Peptide Deformylase | Bacterial PDF | This metalloenzyme is another potential target for hydroxamic acid-based inhibitors. allresearchjournal.com |

Development of Asymmetric Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, the introduction of stereocenters into its derivatives could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. fda.gov Future synthetic research should focus on developing asymmetric methods to produce chiral analogs of this compound.

Although direct asymmetric synthesis of this compound itself is not applicable, stereoselective transformations can be employed to modify the core structure. Chiral hydroxamic acids have demonstrated significant utility as ligands in metal-catalyzed asymmetric reactions, such as the enantioselective epoxidation of allylic alcohols. nih.govnih.govacs.orgacs.org This precedent suggests that chiral derivatives of this compound could be synthesized and utilized as novel ligands in asymmetric catalysis.

Future synthetic strategies could involve:

Introduction of Chiral Auxiliaries: Attaching a chiral group to the this compound scaffold to direct stereoselective reactions at other parts of the molecule.

Catalytic Asymmetric Synthesis: Developing methods to introduce chirality through reactions on precursors to this compound. For example, asymmetric modifications to the aromatic ring or the synthesis of chiral sidechains that are subsequently attached to the benzamide (B126) core.

Enantioselective C-H Functionalization: Utilizing modern synthetic methods to asymmetrically functionalize the C-H bonds of the benzamide scaffold or its precursors.

The development of these stereoselective transformations is crucial for exploring the three-dimensional chemical space around the this compound core, potentially leading to the discovery of enantiomer-specific biological activities.

Integration of this compound Research with High-Throughput Screening Platforms

To efficiently explore the biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid, automated testing of large numbers of compounds against specific biological targets. acs.orgnih.gov This technology can accelerate the discovery of "hit" compounds—molecules that show activity in an initial screen—which can then be optimized through medicinal chemistry. researchgate.net

The process would involve several key steps:

Library Synthesis: The creation of a diverse chemical library based on the this compound scaffold. This library would include variations in substituents on the aromatic ring and modifications to the hydroxamic acid group to explore the structure-activity relationship (SAR).

Assay Development: Designing and optimizing robust assays for the molecular targets identified in section 6.1. These assays must be amenable to automation and miniaturization in microplate formats (e.g., 384- or 1536-well plates). nih.gov

Automated Screening: Using robotic systems to perform the screening of the compound library against the target assays. chemcopilot.com

Data Analysis: Analyzing the large datasets generated by HTS to identify active compounds and prioritize them for further study.

Various HTS assay formats could be employed, depending on the target class.

| Assay Type | Principle | Applicability for this compound Targets |

| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon enzyme inhibition. | Highly suitable for enzyme targets like HDACs, MMPs, and tyrosinase. acs.orgnih.gov |

| Luminescence-Based Assays | Measures light produced by a biochemical reaction (e.g., luciferase reporter assays). | Useful for cell-based assays to measure changes in gene expression downstream of target inhibition. |

| Colorimetric Assays | Measures a change in absorbance of light due to the formation of a colored product. | Can be adapted for certain enzymatic reactions where a chromogenic substrate is available. |

| Cell-Based Phenotypic Screens | Measures a change in a cellular phenotype, such as cell viability, apoptosis, or morphology. | Allows for the discovery of compounds that act on novel or unknown targets within a cellular context. |

By coupling combinatorial synthesis of this compound analogs with HTS, researchers can systematically and rapidly explore its potential as a modulator of diverse biological pathways.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Discovery

The future advancement of research on this compound hinges on a strong, collaborative approach between synthetic chemistry and biological discovery. nih.govantheia.bionih.gov This interdisciplinary synergy creates a powerful feedback loop that accelerates the journey from an initial molecular concept to a well-characterized biological probe or therapeutic lead.

The process begins with synthetic chemistry , where novel derivatives of this compound are designed and created. Chemists can systematically alter the molecule's structure to improve properties such as potency, selectivity, and metabolic stability. This includes creating libraries for HTS as well as rationally designed molecules based on computational modeling of target-ligand interactions. nih.gov

These newly synthesized compounds are then passed to biological discovery teams for screening and characterization. Using HTS and other bioassays, biologists can identify which compounds are active against specific targets and in what cellular contexts. drugtargetreview.com This screening provides crucial data on the biological effects of the chemical modifications.

The results from biological testing are then fed back to the synthetic chemists. This information on structure-activity relationships (SAR) guides the next round of synthesis, allowing chemists to refine the molecular structure to enhance desired activities and reduce off-target effects. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and chemical biology. sciencedaily.com By applying this integrated approach to the this compound scaffold, the scientific community can efficiently unlock its full potential and pave the way for new discoveries in medicine and biology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-Hydroxy-4-iodobenzamide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with iodination of 4-hydroxybenzamide derivatives using iodine monochloride (ICl) or electrophilic iodination agents. Monitor reaction progress via thin-layer chromatography (TLC) .

- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to balance yield and purity. For example, lower temperatures may reduce side-product formation in halogenation steps .

- Step 3 : Validate synthetic routes using AI-driven tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and cross-reference with existing literature .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO-water mixtures. Measure concentrations via UV-Vis spectroscopy (λ~265 nm for benzamide derivatives) .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation products using HPLC with a C18 column and mobile phase (acetonitrile:water = 70:30) .

Advanced Research Questions

Q. What are the potential mechanisms of this compound in modulating enzyme activity, and how can conflicting kinetic data be resolved?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test inhibition of metalloproteases. Measure IC values under varied pH and ionic strength .

- Structural Analysis : Perform molecular docking (AutoDock Vina) to predict binding modes to catalytic zinc ions. Validate with X-ray crystallography if feasible .

- Contradiction Resolution : Replicate assays using standardized buffers (e.g., Tris-HCl vs. HEPES) to assess buffer-specific interference. Cross-check with independent datasets from Chemotion or RADAR4Chem repositories .

Q. How can researchers design experiments to distinguish between direct and indirect interactions of this compound with cellular targets?

- Methodology :

- Pull-Down Assays : Use biotinylated derivatives and streptavidin beads to isolate target proteins. Analyze via SDS-PAGE and LC-MS/MS .

- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., HDACs) to test compound specificity. Compare dose-response curves in wild-type vs. knockout cells .

- Data Interpretation : Apply statistical tools (e.g., ANOVA for dose-response variability) and reference NFDI4Chem’s terminology service for consistent annotation .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicity profiles of this compound?

- Methodology :

- In Vitro Toxicity : Use HepG2 cells for hepatotoxicity screening (MTT assay) and compare with primary hepatocytes to account for metabolic differences .

- In Vivo Validation : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor organ histopathology and plasma biomarkers (ALT, AST) .

- Conflict Analysis : Evaluate pharmacokinetic parameters (e.g., bioavailability via LC-MS) to identify metabolic activation or clearance discrepancies .

Data Management & Reproducibility

Q. How should researchers manage and share spectral data for this compound to ensure reproducibility?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.